N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
Description
Core Benzothiazole Framework
The benzo[d]thiazole ring system (C$$7$$H$$4$$NS) forms the central scaffold, with a sulfur atom at position 1 and a nitrogen atom at position 3. The 4-methylpiperazine group is attached to position 2 of the benzothiazole via a single bond, introducing a tertiary amine capable of protonation under physiological conditions. At position 6, the benzothiazole connects to the piperidine-3-carboxamide group through an amide linkage (-NH-C(=O)-), which enhances hydrogen-bonding potential.
Thiophene-2-Sulfonyl Substituent
The thiophene-2-sulfonyl group (-SO$$2$$-C$$4$$H$$_3$$S) is linked to the piperidine ring at position 1. This sulfonamide group adopts a planar configuration due to resonance stabilization between the sulfur atom and the adjacent oxygen atoms, creating a strong electron-withdrawing effect. The thiophene ring’s aromaticity contributes to π-stacking interactions, as observed in docking studies with homologous proteins.
Piperidine-3-Carboxamide Group
The piperidine ring (C$$5$$H$${10}$$N) at position 3 features a carboxamide substituent (-C(=O)-NH$$_2$$), which adopts a chair conformation in computational models. The carboxamide’s orientation influences hydrogen-bond donor/acceptor capacity, critical for target binding.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Position | Role |
|---|---|---|
| Benzo[d]thiazole | Core | Aromatic scaffold |
| 4-Methylpiperazine | C2 | Basic center, solubility |
| Thiophene-2-sulfonyl | C1 (Piperidine) | Electron withdrawal |
| Piperidine-3-carboxamide | C3 (Piperidine) | H-bonding, conformational rigidity |
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S3/c1-25-9-11-26(12-10-25)22-24-18-7-6-17(14-19(18)32-22)23-21(28)16-4-2-8-27(15-16)33(29,30)20-5-3-13-31-20/h3,5-7,13-14,16H,2,4,8-12,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYDGLUMMRNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCCN(C4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- A benzo[d]thiazole moiety, which is known for its diverse biological activities.
- A piperazine ring that enhances its pharmacological properties.
- A thiophenesulfonyl group, which may contribute to its activity against various biological targets.
The molecular formula is , with a molecular weight of approximately 374.5 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the benzo[d]thiazole ring through the reaction of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Introduction of the piperazine moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Finalization of the structure by reacting with thiophene derivatives under controlled conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which play critical roles in tumor angiogenesis. Additionally, it enhances the efficacy of established chemotherapeutic agents like doxorubicin in human colorectal carcinoma cells, suggesting its utility as an adjunct therapy in cancer treatment.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of benzothiazole, including this compound, possess antimicrobial properties. For instance, compounds similar to this compound have shown activity against resistant strains of Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .
Acetylcholinesterase Inhibition
Compounds containing benzothiazole structures are also being explored for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The ability to inhibit this enzyme can enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to 1d and 1e, involving Suzuki couplings or sulfonylation, but its yield remains unverified .
Activity Predictions : Based on structural analogs, the thiophen-2-ylsulfonyl group may confer superior kinase inhibition compared to benzamide or acetamide derivatives, warranting in vitro validation .
Optimization Opportunities: Hybridizing the benzo[d]thiazole core with quinoxalinyl or triazolyl substituents (as in Rao et al.) could further enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
